molecular formula C17H13FN2O2 B13900574 3-benzyl-5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one

3-benzyl-5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one

Cat. No.: B13900574
M. Wt: 296.29 g/mol
InChI Key: LQASCXLXPUFIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidinone class. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate benzyl and fluoro-hydroxyphenyl precursors with a pyrimidinone core. Common synthetic routes may include:

    Step 1: Formation of the pyrimidinone core through cyclization reactions.

    Step 2: Introduction of the benzyl group via nucleophilic substitution or coupling reactions.

    Step 3: Addition of the fluoro-hydroxyphenyl group through electrophilic aromatic substitution or similar reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Control of temperature and pressure: To ensure optimal reaction conditions.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the pyrimidinone ring to form dihydropyrimidinones.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield ketones or aldehydes.

    Reduction: May yield dihydropyrimidinones.

    Substitution: May yield halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to active sites: Inhibiting or activating enzyme activity.

    Modulating signaling pathways: Affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-5-phenylpyrimidin-4(3H)-one: Lacks the fluoro and hydroxy groups.

    3-benzyl-5-(4-hydroxyphenyl)pyrimidin-4(3H)-one: Lacks the fluoro group.

    3-benzyl-5-(3-fluorophenyl)pyrimidin-4(3H)-one: Lacks the hydroxy group.

Uniqueness

The presence of both the fluoro and hydroxy groups in 3-benzyl-5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one may confer unique properties, such as enhanced biological activity or selectivity for specific targets.

Properties

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

3-benzyl-5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one

InChI

InChI=1S/C17H13FN2O2/c18-15-8-13(6-7-16(15)21)14-9-19-11-20(17(14)22)10-12-4-2-1-3-5-12/h1-9,11,21H,10H2

InChI Key

LQASCXLXPUFIIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C(C2=O)C3=CC(=C(C=C3)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.